molecular formula C18H17FN4O B2911651 N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide CAS No. 1356722-76-3

N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide

Cat. No.: B2911651
CAS No.: 1356722-76-3
M. Wt: 324.359
InChI Key: SZIJAKJBMMQZHB-UHFFFAOYSA-N
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Description

N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The exact mechanism of action of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activities.

Properties

IUPAC Name

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-8-13(2)23(22-12)11-14-4-3-5-16(9-14)21-18(24)15-6-7-20-17(19)10-15/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIJAKJBMMQZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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